molecular formula C25H26F6N2O2 B15295299 Rolapitant (1R,2R,3S)-Isomer

Rolapitant (1R,2R,3S)-Isomer

Cat. No.: B15295299
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-AVIJNYRZSA-N
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Description

Rolapitant (1R,2R,3S)-Isomer is a selective neurokinin-1 receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting. This compound is notable for its long half-life and high receptor binding affinity, making it effective in managing delayed nausea and vomiting associated with chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolapitant (1R,2R,3S)-Isomer involves several key steps, including the formation of the cyclopentane ring and the introduction of various functional groups. One common synthetic route starts with the preparation of a cyclopentane derivative, followed by a series of reactions to introduce the necessary substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method to improve efficiency and yield. This method involves the esterification of intermediate compounds, followed by purification steps to obtain the high-purity final product .

Chemical Reactions Analysis

Types of Reactions

Rolapitant (1R,2R,3S)-Isomer undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various derivatives of Rolapitant, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

Rolapitant (1R,2R,3S)-Isomer has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.

    Biology: Employed in research on neurotransmitter pathways and receptor binding studies.

    Medicine: Investigated for its potential use in treating other conditions related to neurokinin-1 receptor activity, such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Rolapitant (1R,2R,3S)-Isomer exerts its effects by selectively binding to the neurokinin-1 receptors in the brain, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This binding prevents the activation of the receptor, thereby reducing the symptoms of nausea and vomiting. The molecular targets involved include the neurokinin-1 receptors, and the pathways affected are primarily those related to neurotransmitter signaling .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.

    Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.

    Netupitant: A newer neurokinin-1 receptor antagonist with a different chemical structure but similar therapeutic effects.

Uniqueness

Rolapitant (1R,2R,3S)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Additionally, its high receptor binding affinity ensures effective prevention of delayed nausea and vomiting, making it a valuable option in chemotherapy-induced nausea and vomiting management .

Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1

InChI Key

FIVSJYGQAIEMOC-AVIJNYRZSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

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